Methyl 4-amino-2-methoxypyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C7H9N3O3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 4-amino-2-methoxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-12-6(11)4-3-9-7(13-2)10-5(4)8/h3H,1-2H3,(H2,8,9,10) |
InChI Key |
YBPCCJSYVNGLLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate typically involves the reaction of 4-amino-2-methoxypyrimidine with methyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields . The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at the 4-amino and 2-methoxy positions, with reactivity influenced by the electron-rich pyrimidine ring:
Amination and Alkoxy Substitution
-
Chlorine displacement : In analogous pyrimidines, chlorine at the 4-position is replaced by amines under ammonolysis. For example, 4-chloro-5-fluoro-2-methoxypyrimidine reacts with ammonia in isopropyl alcohol at 40–60°C to yield 4-amino derivatives with 95% efficiency .
-
Methoxy group substitution : The 2-methoxy group can be displaced by stronger nucleophiles (e.g., thiols) under acidic or basic conditions, though direct examples for this specific compound require extrapolation from related systems .
Reaction Conditions and Yields
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ammonolysis | NH₃, i-PrOH, 40–60°C | 95% | |
| Methoxy substitution | ROH, NaOH, 60–90°C (analogous systems) | 80–90% |
Ester Hydrolysis and Functionalization
The methyl carboxylate group at the 5-position is susceptible to hydrolysis, enabling conversion to carboxylic acids or amides:
Hydrolysis to Carboxylic Acid
-
Basic hydrolysis : Treatment with aqueous NaOH or LiOH converts the ester to 4-amino-2-methoxypyrimidine-5-carboxylic acid, a precursor for further derivatization .
-
Acidic hydrolysis : HCl/EtOH under reflux provides an alternative pathway, though yields are lower compared to basic conditions .
Amide Coupling
The carboxylic acid intermediate participates in peptide coupling reactions:
-
HATU-mediated amidation : Reaction with amines in DMF using HATU and DIPEA yields substituted amides (e.g., N-(2-aminophenyl)-4-methoxypyrimidine-5-carboxamide) with ~57% efficiency .
Oxidation of the Amino Group
-
The 4-amino group can be oxidized to a nitro group using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide, though this reaction requires careful control to avoid over-oxidation .
Reduction of the Carboxylate
-
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, though this is less common due to competing ring hydrogenation.
Cyclization and Heterocycle Formation
The compound serves as a building block for fused pyrimidine systems:
-
Condensation with aldehydes : Reaction with aryl aldehydes in acetic acid forms quinazoline derivatives via cyclocondensation .
-
Thiazolo-pyrimidine synthesis : Coupling with thioureas or thioamides under microwave irradiation yields thiazolo[4,5-d]pyrimidines, which exhibit anti-inflammatory activity .
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring undergoes electrophilic substitution at the 6-position:
Scientific Research Applications
Methyl 4-amino-2-methoxypyrimidine-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of 183.16 g/mol. It is a heterocyclic compound that has gained attention in medicinal chemistry because of its potential biological activities.
Scientific Research Applications
This compound is used in a wide range of scientific research applications:
- Chemistry It serves as a building block for synthesizing more complex organic molecules.
- Biology The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the study of enzyme.
- Medicine Ongoing research explores its potential as a pharmaceutical intermediate in synthesizing drugs for various diseases.
- Industry It is used to develop new materials with specific properties, such as polymers and coatings.
This compound has a pyrimidine ring with an amino group at the 4-position and a methoxy group at the 2-position. This substitution pattern influences its reactivity and biological activity. The compound operates through various mechanisms, primarily by interacting with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular processes, and may interfere with nucleic acid synthesis, impacting cellular replication and function. The compound exhibits antimicrobial and antifungal properties, and in vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for further research in drug development.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-methoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Substituent Variations in Pyrimidinecarboxylate Esters
The compound’s structural analogs differ in substituent type, position, and electronic properties. Key examples include:
Crystallographic and Structural Insights
- Hydrogen-Bonding Networks: Pyrimidine derivatives often form stable crystals via N–H···O or O–H···N interactions (e.g., Cl···N interactions in ). The target compound’s amino and methoxy groups may participate in similar networks .
- Puckering and Conformation: Pyrimidine rings exhibit non-planar conformations depending on substituents, as analyzed via puckering coordinates ().
Biological Activity
Methyl 4-amino-2-methoxypyrimidine-5-carboxylate is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a pyrimidine ring with an amino group at the 4-position and a methoxy group at the 2-position. This unique substitution pattern is believed to influence its reactivity and biological activity significantly.
This compound operates through various mechanisms, primarily by interacting with specific molecular targets within biological systems. Research indicates that it may:
- Inhibit Enzymes : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Modulate Nucleic Acid Synthesis : It may interfere with nucleic acid synthesis, impacting cellular replication and function.
Antimicrobial Properties
This compound exhibits notable antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for further research in drug development.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may possess activity against certain cancer cell lines. For instance, derivatives of similar pyrimidine compounds have shown cytotoxic effects against human cancer cells, indicating that this compound could have similar properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the methoxy and amino groups significantly influence the biological activity of pyrimidine derivatives. Electron-donating groups enhance anti-inflammatory effects, while hydrophobic groups may improve antimicrobial potency .
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | TBD | |
| Variolin A | Anticancer (P388 murine leukemia) | TBD | |
| Meridianins | CDK Inhibition | Low µM range |
Case Studies and Research Findings
- Antimicrobial Activity : A study focusing on the compound's interaction with enzymes in the methylerythritol phosphate pathway found that derivatives exhibited antibacterial activity against Burkholderia pseudomallei, suggesting a promising avenue for drug development targeting bacterial infections .
- Anticancer Studies : In vitro tests on related pyrimidine compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the nanomolar range, indicating that structural similarities could predict similar outcomes for this compound .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes was highlighted in research examining its interaction with metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Q & A
Q. What are the standard laboratory synthesis protocols for Methyl 4-amino-2-methoxypyrimidine-5-carboxylate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, heating 2-methylthiopyrimidine derivatives with amines under reflux conditions (e.g., in ethanol or DMF) followed by acidification yields substituted pyrimidines. A common procedure involves:
Reacting methyl 4-chloro-2-methoxypyrimidine-5-carboxylate with ammonia or primary amines at 80–100°C for 12–24 hours.
Cooling the mixture and acidifying with dilute HCl to precipitate the product.
Purifying via recrystallization (e.g., using ethanol/water mixtures) .
Key considerations include solvent choice, reaction time, and temperature to minimize side products.
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the methoxy, amino, and ester functional groups. For example, the methoxy group typically shows a singlet at ~3.9 ppm in ¹H NMR.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) stretches.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:
Crystal Growth : Use slow evaporation of a saturated solution in solvents like DMSO/water.
Data Collection : Employ a diffractometer (Mo/Kα radiation) at low temperatures (e.g., 100 K) to reduce thermal motion.
Structure Refinement : Use SHELXL for small-molecule refinement, optimizing parameters like anisotropic displacement and hydrogen bonding .
Software like WinGX and ORTEP visualize the final structure, highlighting bond lengths, angles, and torsional conformations .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data?
- Methodological Answer : Discrepancies often arise from neglected intermolecular interactions (e.g., hydrogen bonds, π-stacking). To address this:
Re-optimize Computational Models : Include solvent effects (e.g., using COSMO-RS) and dispersion corrections in DFT calculations.
Analyze Crystal Packing : Use Mercury or CrystalExplorer to identify non-covalent interactions (e.g., C–H···O, N–H···O) that stabilize the lattice.
Validate with Hirshfeld Surfaces : Quantify interaction contributions (e.g., 2D fingerprint plots) to prioritize key forces .
Q. What strategies optimize regioselectivity in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:
Directing Groups : Utilize the methoxy group at the 2-position to activate the 4-amino site for electrophilic attacks.
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the 5-carboxylate position.
Catalysis : Lewis acids (e.g., ZnCl₂) can coordinate to the pyrimidine ring, directing substitution to specific positions .
Q. How does graph set analysis elucidate hydrogen-bonding networks in the crystal lattice?
- Methodological Answer : Graph set analysis (GSA) classifies hydrogen-bond patterns into discrete motifs (e.g., chains, rings). For this compound:
Identify Donor/Acceptor Pairs : The amino (–NH₂) and methoxy (–OCH₃) groups act as donors/acceptors.
Assign Motifs : Use Etter’s notation (e.g., C(6) for a 6-membered ring motif involving N–H···O bonds).
Quantify Stability : Compare motifs across polymorphs to determine thermodynamically favored packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
